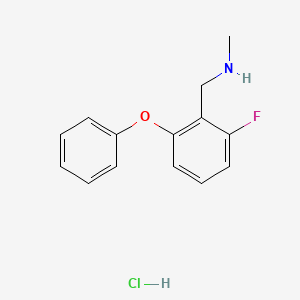
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom and a phenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of 2-fluorophenol with phenol in the presence of a base to form 2-fluoro-6-phenoxyphenol.
Amination: The intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-phenoxyphenylboronic acid
- (2-fluoro-6-phenoxyphenyl)(piperidin-1-yl)methanone
- (2-fluoro-6-phenoxyphenyl)(morpholino)methanone
Uniqueness
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride stands out due to its unique combination of a fluorine atom and a phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where high specificity and potency are required.
Properties
Molecular Formula |
C14H15ClFNO |
|---|---|
Molecular Weight |
267.72 g/mol |
IUPAC Name |
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H14FNO.ClH/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11;/h2-9,16H,10H2,1H3;1H |
InChI Key |
HHOQSRNTBSKBJE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1F)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
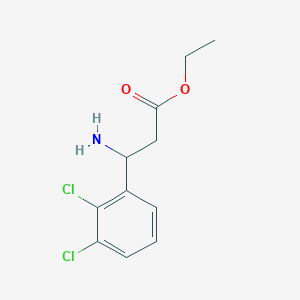
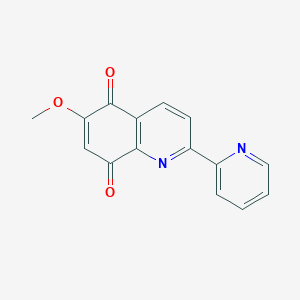

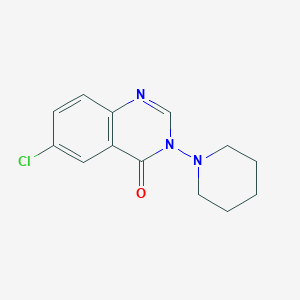
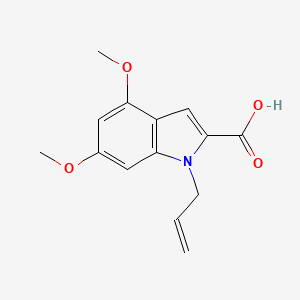
![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
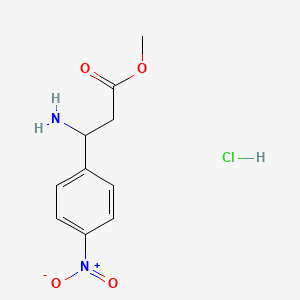
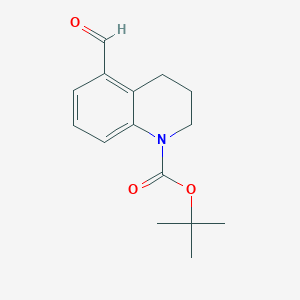

![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
